molecular formula C17H39NO3Si2 B12569758 3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol CAS No. 497181-38-1

3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol

Cat. No.: B12569758
CAS No.: 497181-38-1
M. Wt: 361.7 g/mol
InChI Key: WKMIIXORGLTTHE-ZIAGYGMSSA-N
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Description

3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol is a complex organic compound characterized by the presence of tert-butyldimethylsilyloxy groups. These groups are often used in organic synthesis as protecting groups for hydroxyl functionalities due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Potential use in the development of pharmaceuticals due to its stability and reactivity.

    Industry: Utilized in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action for 3beta,5alpha-Bis(tert-butyldimethylsilyloxy)piperidine-4beta-ol primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. The deprotection process typically involves the use of fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group .

Properties

CAS No.

497181-38-1

Molecular Formula

C17H39NO3Si2

Molecular Weight

361.7 g/mol

IUPAC Name

(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]piperidin-4-ol

InChI

InChI=1S/C17H39NO3Si2/c1-16(2,3)22(7,8)20-13-11-18-12-14(15(13)19)21-23(9,10)17(4,5)6/h13-15,18-19H,11-12H2,1-10H3/t13-,14-/m1/s1

InChI Key

WKMIIXORGLTTHE-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CNC[C@H](C1O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CNCC(C1O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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